1-[3-(Difluoromethyl)azetidin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Difluoromethyl)azetidin-3-yl]methanamine is a chemical compound with the molecular formula C5H10F2N2 It features a difluoromethyl group attached to an azetidine ring, which is further connected to a methanamine group
Vorbereitungsmethoden
The synthesis of 1-[3-(Difluoromethyl)azetidin-3-yl]methanamine typically involves the difluoromethylation of azetidine derivatives. One common method includes the reaction of azetidine with difluoromethylating agents under specific conditions. For instance, the use of difluoroacetyl fluoride (DFAF) and chloroform in the presence of sodium hypochlorite (NaOCl) has been reported . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1-[3-(Difluoromethyl)azetidin-3-yl]methanamine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[3-(Difluoromethyl)azetidin-3-yl]methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.
Biological Studies: The compound is employed in molecular docking studies to understand its interaction with biological targets.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-[3-(Difluoromethyl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to significant biological effects. For example, it can act as an inhibitor of certain enzymes by forming stable complexes with their active sites .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Difluoromethyl)azetidin-3-yl]methanamine can be compared with other azetidine derivatives, such as:
1-(3-(6-(3-Hydroxynaphthalen-1-yl)benzofuran-2-yl)azetidin-1-yl)prop-2-en-1-one: This compound features a benzofuran ring and exhibits different biological activities.
3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido(3,4-b)indol-2-yl)-2,2-difluoropropan-1-ol: This compound has a pyridoindole structure and is used in different medicinal applications.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C5H10F2N2 |
---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
[3-(difluoromethyl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C5H10F2N2/c6-4(7)5(1-8)2-9-3-5/h4,9H,1-3,8H2 |
InChI-Schlüssel |
RJMPWRZIXFPELC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(CN)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.